Lamalbid
Overview
Description
Lamalbid is a natural product found in Lamium album, Lamium amplexicaule, and other organisms . It has a molecular formula of C17H26O12 and a molecular weight of 422.4 g/mol .
Synthesis Analysis
The biosynthesis of Lamalbid in Lamium barbatum, a plant species in the Lamiaceae, was investigated by administering (13)C-labeled intermediates of MVA and MEP pathways .Molecular Structure Analysis
Lamalbid has a complex molecular structure. Its IUPAC name is methyl (1S,4aS,5S,6S,7R,7aS)-5,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate .Chemical Reactions Analysis
The HPLC–DAD method was developed and validated for quantification of iridoids (lamalbid), phenolic acids/depsides (chlorogenic acid), phenylpropanoids (verbascoside), and flavonoids (rutin; quercetin malonylhexoside; tiliroside) in aqueous and ethanolic-aqueous extracts of Lamii albi flos .Physical And Chemical Properties Analysis
Lamalbid has a molecular weight of 422.4 g/mol. It has a Hydrogen Bond Donor Count of 7 and a Hydrogen Bond Acceptor Count of 12 .Scientific Research Applications
Standardization of Lamium Album Flowers
Lamalbid, along with Chlorogenic Acid and Verbascoside, has been used as a tool for the standardization of Lamium album flowers . A high-performance liquid chromatography coupled with diode-array detection (HPLC–DAD) method was developed and validated for quantification of iridoids (lamalbid), phenolic acids/depsides (chlorogenic acid), phenylpropanoids (verbascoside), and flavonoids in aqueous and ethanolic-aqueous extracts of Lamii albi flos . Lamalbid was the most abundant compound both in aqueous and ethanolic-aqueous extracts .
Inhibitor of Cytokine Secretion
Lamalbid, along with other compounds isolated from aqueous-methanolic extract of Lamium album herb, has shown to inhibit the secretion of certain cytokines in human neutrophils . These cytokines include IL-8 and TNF-α . This suggests that Lamalbid could have potential anti-inflammatory properties.
Treatment of Respiratory Tract Disorders
Preparations from the flowers or herb of the white dead nettle (Lamium album L.), which contain Lamalbid, are recommended for the treatment of upper respiratory tract disorders .
Topical Medication for Mild Inflammation
Lamalbid, as a constituent of Lamium album L., is used in topical medications for mild inflammation of the throat, mouth, and skin .
Pain Relief in Rheumatism
Traditionally, Lamium album L., which contains Lamalbid, has been used to provide relief from pain in rheumatism .
Treatment of Vaginal and Cervical Inflammation
Lamium album L., which contains Lamalbid, has been traditionally used for the treatment of vaginal and cervical inflammation .
Mechanism of Action
Target of Action
Lamalbid is a natural product found in Lantana montevidensis . It primarily targets the generation of reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a situation known as oxidative stress .
Mode of Action
Lamalbid interacts with its targets by inhibiting the generation of ROS . This interaction helps in maintaining the balance of ROS in cells, thereby preventing oxidative stress .
Biochemical Pathways
The biosynthesis of Lamalbid in Lamium barbatum, a plant species in the Lamiaceae, was investigated by administering 13C-labeled intermediates of MVA and MEP pathways . The results demonstrated that [3,4,5-13C3]1-deoxy-D-xylulose 5-phosphate could be incorporated into Lamalbid . This suggests that the iridoid glucoside in L. barbatum is biosynthesized through the MEP pathway .
Pharmacokinetics
A study on lamiophlomis rotata, a plant species that also contains iridoids, used a one-step protein precipitation method for rat plasma for the pharmacokinetic study of several bioactive components, including lamalbid . This could potentially be applied to Lamalbid as well, but more research is needed in this area.
Result of Action
The molecular and cellular effects of Lamalbid’s action primarily involve the reduction of ROS generation . By inhibiting ROS production, Lamalbid helps in maintaining cellular homeostasis and preventing oxidative stress, which can lead to cell damage .
properties
IUPAC Name |
methyl (1S,4aS,5S,6S,7R,7aS)-5,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O12/c1-17(25)8-7(10(20)13(17)23)5(14(24)26-2)4-27-15(8)29-16-12(22)11(21)9(19)6(3-18)28-16/h4,6-13,15-16,18-23,25H,3H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13+,15+,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDWDLBSGSYIQQ-GNDDPXJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]2[C@H]([C@@H]([C@@H]1O)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346292 | |
Record name | Lamalbide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52212-87-0 | |
Record name | Lamalbide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of lamalbid in nature?
A1: Lamalbid is primarily found in plants belonging to the Lamiaceae family, such as Lamium album (white dead nettle) [, ], Lamium amplexicaule [], and Phlomis tuberosa [].
Q2: Which other iridoid glycosides are commonly found alongside lamalbid in plants?
A2: Lamalbid often coexists with other iridoid glycosides including shanzhiside methyl ester [, , ], sesamoside [, ], and mussaenoside [].
Q3: What is the molecular formula and weight of lamalbid?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of lamalbid, its structure, determined through spectroscopic analyses [], reveals a molecular formula of C15H22O9 and a molecular weight of 346.33 g/mol.
Q4: What analytical methods are commonly employed for the quantification of lamalbid in plant extracts?
A5: High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) is a widely used technique for quantifying lamalbid in plant extracts []. This method allows for the separation and detection of lamalbid alongside other compounds, enabling accurate quantification.
Q5: Are there any validated analytical methods for lamalbid analysis?
A6: Yes, a validated HPLC-DAD method has been developed for the quantification of lamalbid in aqueous and ethanolic-aqueous extracts of Lamium album flowers []. This method has been proven to be specific, accurate, and precise for lamalbid analysis.
Q6: What is the potential of lamalbid as a marker for quality control of plant material?
A7: Lamalbid has been proposed as a potential marker for the standardization of Lamium album flowers due to its high abundance in the plant [].
Q7: Has lamalbid demonstrated any notable biological activities?
A8: While specific mechanisms of action are still under investigation, studies suggest that lamalbid, along with other compounds, might contribute to the anti-inflammatory activity of Lamium album by inhibiting the secretion of pro-inflammatory cytokines like IL-8 in human neutrophils [].
Q8: What are the potential applications of lamalbid in traditional medicine?
A9: While lamalbid itself hasn't been explored in detail for traditional medicinal applications, plants containing it, like Lamium album, have been traditionally used to address various ailments, including upper respiratory tract disorders and mild inflammation of the throat, mouth, and skin [].
Q9: Has the pharmacokinetic profile of lamalbid been investigated?
A10: Yes, a study using a targeted LC-MS/MS method examined the pharmacokinetics of lamalbid in rats after oral administration of Lamiophlomis rotata extract []. This research provides insights into the absorption, distribution, metabolism, and excretion of lamalbid in a living organism.
Q10: What is the significance of identifying lamalbid metabolites?
A11: Identifying lamalbid metabolites is crucial for understanding its metabolic fate in vivo, potential drug interactions, and potential toxicological implications []. This information is essential for assessing its safety and efficacy for potential therapeutic applications.
Q11: Does the part of the plant used affect the concentration of lamalbid?
A12: Research on Lamiophlomis rotata suggests that the concentration of lamalbid, alongside other bioactive components, does not differ significantly between extracts from the aerial parts and the whole plant []. This finding suggests that both parts could be potential sources of lamalbid.
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